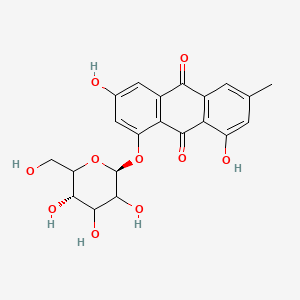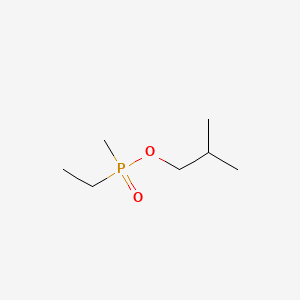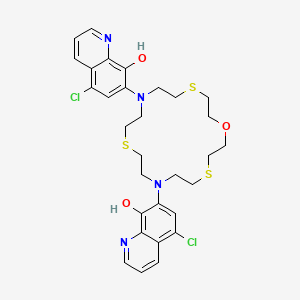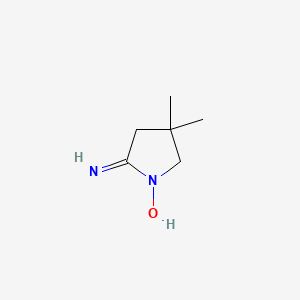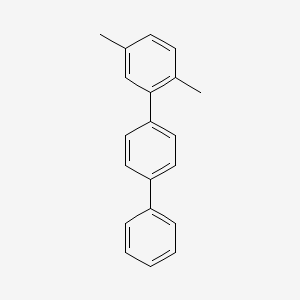
2',5-Dimethyl-4-terphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,5-Dimethyl-4-terphenyl is an organic compound that belongs to the terphenyl family. Terphenyls are aromatic hydrocarbons consisting of three benzene rings connected in a linear arrangement. The compound is characterized by the presence of two methyl groups attached to the second and fifth positions of the central benzene ring. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5-Dimethyl-4-terphenyl can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of biphenyl with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the methyl groups at the desired positions on the central benzene ring. Another method involves the Suzuki coupling reaction, where a boronic acid derivative of biphenyl is reacted with a methyl halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of 2’,5-Dimethyl-4-terphenyl typically involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques ensures efficient production and minimizes waste.
Analyse Chemischer Reaktionen
Types of Reactions
2’,5-Dimethyl-4-terphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2’,5-Dimethyl-4-terphenyl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2’,5-Dimethyl-4-terphenyl depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific biological context and the nature of the compound’s interactions.
Vergleich Mit ähnlichen Verbindungen
2’,5-Dimethyl-4-terphenyl can be compared with other terphenyl derivatives, such as:
2’,5’-Dimethyl-1,1’4’,1’'-terphenyl: Similar structure but with different substitution patterns, leading to variations in chemical and physical properties.
4,4’-Dimethyl-1,1’4’,1’'-terphenyl: Another derivative with methyl groups at different positions, affecting its reactivity and applications.
The uniqueness of 2’,5-Dimethyl-4-terphenyl lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for particular applications in research and industry.
Eigenschaften
Molekularformel |
C20H18 |
|---|---|
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1,4-dimethyl-2-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C20H18/c1-15-8-9-16(2)20(14-15)19-12-10-18(11-13-19)17-6-4-3-5-7-17/h3-14H,1-2H3 |
InChI-Schlüssel |
IWINXPPDFTVNKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-Amino-5-(1-methylethyl)phenyl]-2-chloro-ethanone](/img/structure/B13816154.png)

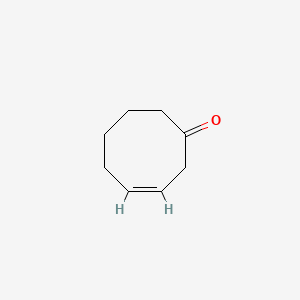
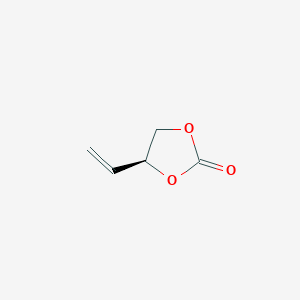

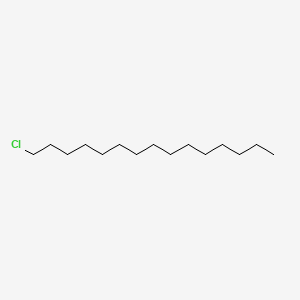
![3-Pyrrolidinecarbonitrile,1-methyl-4-(1-propenyl)-,[3alpha,4beta(E)]-(9CI)](/img/structure/B13816196.png)
![1-{3-[4-(Benzyloxy)-3-bromophenyl]propyl}-6-methoxy-3,4-dihydroisoquinolin-7-yl ethyl carbonate](/img/structure/B13816197.png)
